molecular formula C11H15N5 B13121673 3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine

3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine

Cat. No.: B13121673
M. Wt: 217.27 g/mol
InChI Key: WROCDSYKJTXFQU-UHFFFAOYSA-N
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Description

3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine is a heterocyclic compound that features both imidazole and triazine rings. These structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine typically involves the formation of the imidazole ring followed by the introduction of the triazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized using glyoxal and ammonia, followed by alkylation to introduce the butyl group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and the use of glacial acetic acid at room temperature have been explored to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the rings.

    Substitution: Nucleophilic substitution reactions are common, where substituents on the rings can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation, often involving solvents like acetonitrile or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce various functional groups onto the triazine ring .

Scientific Research Applications

3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the triazine ring can interact with nucleic acids, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(2-methyl-1H-imidazol-1-yl)butyl)-1,2,4-triazine is unique due to the combination of imidazole and triazine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications compared to compounds with a single ring system .

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

3-[4-(2-methylimidazol-1-yl)butyl]-1,2,4-triazine

InChI

InChI=1S/C11H15N5/c1-10-12-7-9-16(10)8-3-2-4-11-13-5-6-14-15-11/h5-7,9H,2-4,8H2,1H3

InChI Key

WROCDSYKJTXFQU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CCCCC2=NC=CN=N2

Origin of Product

United States

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